REACTION_CXSMILES
|
[SH:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:13]([C:16]([F:20])=[C:17]([F:19])[F:18])[CH2:14]Br>C(#N)C>[F:20][C:16](=[C:17]([F:19])[F:18])[CH2:13][CH2:14][S:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
5.18 g
|
Type
|
reactant
|
Smiles
|
SC=1SC=CN1
|
Name
|
|
Quantity
|
6.72 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
9.21 g
|
Type
|
reactant
|
Smiles
|
C(CBr)C(=C(F)F)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
has reached room temperature
|
Type
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FILTRATION
|
Details
|
it is filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with 5% aqueous solution of sodium hydroxide and water in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It is dried over unhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (eluent: dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CCSC=1SC=CN1)=C(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |